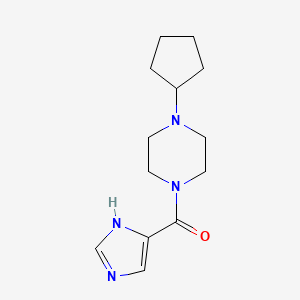

1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine

Description

Properties

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-(1H-imidazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c18-13(12-9-14-10-15-12)17-7-5-16(6-8-17)11-3-1-2-4-11/h9-11H,1-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVISNVIORFHKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine typically involves the condensation of 4-cyclopentylpiperazine with 1H-imidazole-4-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo nucleophilic substitution reactions, particularly with alkyl halides or sulfonyl chlorides. For example:

-

Methylation : Reaction with methyl iodide in THF at 0–25°C yields 1-cyclopentyl-4-methyl-4-(1H-imidazole-4-carbonyl)piperazine .

-

Sulfonylation : Treatment with arylsulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride) in dichloromethane (DCM) forms sulfonamide derivatives .

Key Reaction Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methylation | CH₃I, THF, 0–25°C | N-methylated derivative | 78 | |

| Sulfonylation | ArSO₂Cl, DCM, rt | Sulfonamide analog | 65 |

Acylation and Alkylation of the Imidazole Carbonyl

The imidazole-4-carbonyl group participates in acylation and alkylation reactions:

-

Schiff Base Formation : Condensation with primary amines (e.g., benzylamine) in ethanol produces imine derivatives .

-

Reductive Amination : Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN yields secondary amines .

Example Pathway :

-

Imidazole carbonyl + RNH₂ → Imine intermediate (EtOH, reflux)

Oxidation and Reduction Processes

-

Imidazole Ring Oxidation : Treatment with Oxone® in EtOH:H₂O (1:1) oxidizes the imidazole thioether to sulfoxide derivatives .

-

Piperazine Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) removes protective groups or reduces unsaturated bonds in the cyclopentyl moiety .

Experimental Conditions :

Cross-Coupling Reactions

The imidazole ring facilitates palladium-catalyzed couplings:

-

Suzuki–Miyaura : Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) forms biaryl derivatives .

-

Buchwald–Hartwig Amination : Coupling with aryl halides introduces amine substituents .

Optimized Parameters :

| Coupling Type | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80°C | 73 |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | 100°C | 68 |

Stability and Degradation Pathways

-

Hydrolytic Degradation : The imidazole carbonyl undergoes hydrolysis under acidic (HCl, 60°C) or basic (NaOH, 40°C) conditions, forming carboxylic acid derivatives .

-

Thermal Stability : Decomposition observed >200°C (TGA analysis).

Degradation Kinetics :

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| 0.1M HCl, 60°C | 4.2 | 1-cyclopentylpiperazine-4-carboxylic acid |

| 0.1M NaOH, 40°C | 6.8 | Same as above |

Stereochemical Modifications

The cyclopentyl group introduces chirality, enabling enantioselective synthesis:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazole and piperazine exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Methicillin-resistant S. aureus | 4 |

Studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anticancer Potential

The anticancer properties of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine have been evaluated through various in vitro assays. It has shown cytotoxic effects against several cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 15 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, particularly affecting the G0/G1 and G2/M phases .

Neuropharmacological Effects

Preliminary studies have explored the potential of this compound in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests possible therapeutic applications in epilepsy and other neurodegenerative diseases.

- Anticonvulsant Activity : Similar imidazole derivatives have demonstrated anticonvulsant effects in animal models by enhancing GABAergic transmission, although specific data for this compound are still emerging .

Case Study 1: Antimicrobial Efficacy Against Biofilms

A study investigated the efficacy of thiadiazole derivatives, including related compounds to this compound, against biofilm formation by Klebsiella pneumoniae. The results indicated a significant reduction in biofilm density compared to controls, highlighting the compound's potential in treating biofilm-associated infections .

Case Study 2: Inhibition of Cancer Cell Proliferation

Research focused on a series of piperazine derivatives showed that compounds similar to this compound can inhibit the proliferation of human breast carcinoma cells (MCF-7). The study reported a dose-dependent inhibition of cell growth with promising candidates identified for further development .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, while the piperazine ring can interact with receptor proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural features, synthesis methods, and physicochemical properties of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine with related piperazine derivatives:

Physicochemical Properties

Biological Activity

1-Cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes a piperazine ring, an imidazole moiety, and a cyclopentyl group, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may act on neurotransmitter receptors, influencing neurological pathways.

- Enzymes : The inhibition or modulation of specific enzymes involved in metabolic pathways can lead to therapeutic effects.

Research indicates that compounds with similar structures exhibit a range of activities such as antiviral, anti-inflammatory, and anticancer effects .

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties. In vitro studies suggest effectiveness against several bacterial strains. The mode of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the imidazole group can significantly affect potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Cyclopentyl substitution | Increased lipophilicity and membrane permeability |

| Alteration in imidazole position | Enhanced receptor binding affinity |

Case Studies

Several studies have highlighted the biological potential of this compound:

- Anticancer Efficacy :

- Antimicrobial Studies :

- Neuropharmacological Effects :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOAt) to link the imidazole-4-carbonyl moiety to the piperazine core. Cyclopentyl substitution is typically achieved through nucleophilic substitution or reductive amination. For example, N-(4-methoxyphenyl)piperazine derivatives are synthesized via coupling with benzoic acids . Reaction optimization should include monitoring pH, solvent choice (e.g., DCM or THF), and purification via crystallization or chromatography .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm proton and carbon environments, IR spectroscopy for carbonyl (C=O) and imidazole (N-H) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally similar piperazine derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow general piperazine derivative safety guidelines: use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and avoid skin contact due to potential irritation. Store in a cool, dry environment, and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (imidazole ring) or conformational flexibility (piperazine ring). Use variable-temperature NMR to study dynamic processes, and compare computational simulations (DFT for optimized geometries) with experimental data. For example, disorder in aroyl rings of similar compounds was resolved using occupancy refinement in crystallography .

Q. What experimental designs are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) using radioligand displacement (e.g., -histamine for H receptor studies). For cellular assays, use dose-response curves (IC/EC) in relevant cell lines, ensuring controls for off-target effects (e.g., cytotoxicity via MTT assays) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Methodological Answer : Systematically modify substituents (e.g., cyclopentyl group, imidazole substituents) and assess changes in bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like histamine receptors. Correlate computational binding energies with experimental IC values to validate hypotheses .

Q. What strategies mitigate low solubility in pharmacological assays?

- Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO/PEG mixtures), pH adjustment (for ionizable groups), or formulation as prodrugs (e.g., ester derivatives). Dynamic light scattering (DLS) can monitor aggregation in aqueous buffers .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in crystallographic vs. computational structural models?

- Methodological Answer : Cross-validate X-ray data with ab initio calculations (e.g., Hirshfeld surface analysis) to identify non-covalent interactions (e.g., C–H⋯O bonds) that may not be captured in gas-phase computations. Adjust force fields in molecular dynamics simulations to account for crystal packing effects .

Q. What statistical approaches are recommended for validating biological replicates?

- Methodological Answer : Use ANOVA for multi-group comparisons and Grubbs’ test to identify outliers. For dose-response data, apply nonlinear regression (e.g., four-parameter logistic model) with 95% confidence intervals. Reproducibility requires ≥3 independent replicates .

Methodological Resources

- Synthetic Protocols : EDC/HOAt-mediated coupling , cyclopentyl introduction via Buchwald-Hartwig amination .

- Analytical Tools : X-ray crystallography for disorder analysis , DFT for NMR chemical shift prediction .

- Biological Assays : Radioligand binding for receptor affinity , MTT for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.